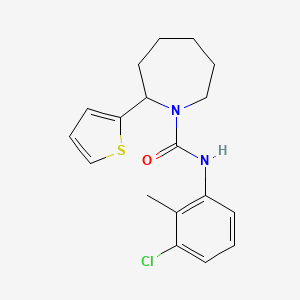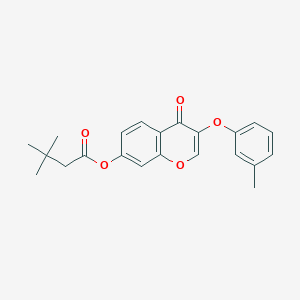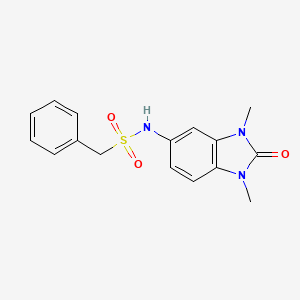
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of azepane carboxamides and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. It also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It also exhibits potent anti-cancer and anti-inflammatory activity, making it a promising candidate for drug development. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the compound has not been extensively studied for its toxicity and safety profile, which could limit its clinical applications.
Orientations Futures
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several potential future directions for scientific research. One possible direction is to study the compound's mechanism of action in more detail to identify new targets for drug development. Another direction is to optimize the synthesis method to increase the yield and reduce the use of hazardous reagents. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide could be studied for its potential use in combination therapies with other drugs to enhance its therapeutic efficacy. Finally, the compound could be studied for its safety and toxicity profile to determine its clinical applications.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2-thiophenecarboxylic acid in the presence of triethylamine. This reaction yields the intermediate compound, which is further reacted with 1-aminocycloheptane in the presence of diisopropylethylamine to obtain the final product. The synthesis method has been optimized to increase the yield of the compound and reduce the use of hazardous reagents.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-(3-chloro-2-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-14(19)7-5-8-15(13)20-18(22)21-11-4-2-3-9-16(21)17-10-6-12-23-17/h5-8,10,12,16H,2-4,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFAZDZFQXTUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)



![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)

![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)